molecular formula C13H17ClN2O3 B2625981 4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid CAS No. 1026766-00-6

4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid

Katalognummer: B2625981
CAS-Nummer: 1026766-00-6
Molekulargewicht: 284.74
InChI-Schlüssel: PLWHLSZUKVPHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((2-Chlorophenyl)amino)-2-(isopropylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Docking and Biological Activities

Research has shown that derivatives of butanoic acid, such as 4-[(2, 6-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid and 4-[(2, 5-dichlorophenyl)amino] 2-methylidene 4-oxobutanoic acid, are subjects of molecular docking studies. These studies reveal their potential in inhibiting Placenta Growth Factor (PIGF-1), suggesting significant biological activities. The molecular stability, arising from hyper-conjugative interactions and charge delocalization, has been analyzed using natural bond orbital (NBO) analysis. This implies a potential for pharmacological importance in future investigations (Vanasundari et al., 2018).

Spectroscopic Analysis and Structural Characterization

Spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, are pivotal in characterizing the structure of butanoic acid derivatives. For instance, the synthesis and structural confirmation of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were achieved through these methods. The computational analysis, alongside experimental data, facilitated a deeper understanding of the vibrational wavenumbers and the molecular geometry of the compounds. This comprehensive analysis aids in exploring the potential applications of these compounds in material science and pharmacology (Raju et al., 2015).

Nonlinear Optical Materials

The study of butanoic acid derivatives extends to their potential as nonlinear optical materials. Analysis of the dipole moment and first hyperpolarizabilities of these compounds suggests their suitability for applications in nonlinear optics. This opens avenues for their use in creating advanced materials for photonic and electronic applications. Theoretical and experimental studies provide insights into their optical properties, contributing to the development of new materials with desirable optical characteristics (Vanasundari et al., 2018).

Reactivity and Chemical Properties

The reactivity of 4-oxobutanoic acid derivatives has been explored through DFT calculations, revealing insights into their electronic, optical, and structural properties. These studies help identify reactive sites within the molecules, guiding synthetic chemists in designing compounds with targeted properties. The analysis of frontier molecular orbitals, molecular electrostatic potential, and bond dissociation energies underscores the chemical reactivity and stability of these compounds, laying the groundwork for their application in various chemical reactions and potential therapeutic uses (Mary et al., 2017).

Eigenschaften

IUPAC Name

4-(2-chloroanilino)-4-oxo-2-(propan-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-8(2)15-11(13(18)19)7-12(17)16-10-6-4-3-5-9(10)14/h3-6,8,11,15H,7H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWHLSZUKVPHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.